3-Ethoxybenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and the use of phase-transfer catalysts under ultrasound irradiation conditions, as demonstrated in the ethoxylation of p-chloronitrobenzene to form ethoxy-4-nitrobenzene, a process that can be related to the synthesis strategies for 3-Ethoxybenzene-1,2-diamine (Wang & Rajendran, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethoxybenzene-1,2-diamine can be analyzed using various computational and experimental techniques, including DFT calculations and spectral investigations, to obtain information on geometric optimization, spectral properties, and theoretical NMR data (Kotan & Kardaş, 2021).
Chemical Reactions and Properties
The reactivity of 3-Ethoxybenzene-1,2-diamine can be inferred from studies on phosphorus-nitrogen compounds, where condensation reactions and the formation of cyclic derivatives demonstrate the versatility of diamine-based compounds in synthesizing a range of chemical entities with potential applications in materials science and pharmacology (İlter et al., 2004).
Physical Properties Analysis
The physical properties of compounds structurally related to 3-Ethoxybenzene-1,2-diamine, such as solubility, film-forming ability, and thermal stability, can be investigated to provide insights into their potential applications in polymer science and materials engineering (Yang & Wei, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, potential for forming various derivatives, and participation in cyclocondensation reactions, highlight the chemical versatility and potential utility of 3-Ethoxybenzene-1,2-diamine and its related compounds in synthetic chemistry and the development of novel materials (Morikawa et al., 2006).
Scientific Research Applications
Clinical Application of Diamine Oxidase (DAO)
- Scientific Field : Clinical Medicine .
- Application Summary : DAO is a secretory protein located in the cytoplasm of human and mammalian upper intestinal mucosa chromaffin cells and is responsible for catabolizing histamine to stop allergic reactions . The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa .
- Methods of Application : DAO levels in the blood are measured to diagnose various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine .
- Results or Outcomes : The findings of previous studies on the changes in DAO levels in diverse diseases and the application of this enzyme in the clinical setting have contributed to a better understanding of this enzyme .
Synthesis of Polyimides
- Scientific Field : Polymer Chemistry .
- Application Summary : A novel aromatic diamine monomer with asymmetric large side group: 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized . This monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .
- Methods of Application : The monomer was synthesized by a two-step organic reaction using 2,4-dinitrobromobenzene and 2,4,6-trimethylphenol as starting materials . The obtained polyimides showed excellent solubility not only in high-boiling solvents such as NMP, DMAc, and DMF, but also in low-boiling solvents such as CHCl3 and CH2Cl2 .
- Results or Outcomes : The obtained polyimides exhibited good optical transparency, and the representative polyimide derived from 4,4′-oxydiphthalic dianhydride exhibited a light transmittance of more than 83% at a wavelength of 450 nm . These polyimides also possessed good thermal properties .
Safety And Hazards
Future Directions
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
3-ethoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGXXPFNLJLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331344 | |
Record name | 3-ethoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxybenzene-1,2-diamine | |
CAS RN |
191849-71-5 | |
Record name | 3-ethoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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